molecular formula C19H19N5O2S2 B4283523 7-[({4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

7-[({4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B4283523
M. Wt: 413.5 g/mol
InChI Key: ZBACYKKHINXQCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[({4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidin-5-one core, a triazole ring, and a phenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[({4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-a]pyrimidin-5-one core, followed by the introduction of the triazole ring and the phenoxyethyl group. Common reagents used in these reactions include thioamides, hydrazines, and phenols. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-[({4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

    Substitution: The phenoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, 7-[({4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes can provide insights into its biological activity and potential therapeutic applications.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its efficacy in treating certain diseases or conditions, particularly those involving specific molecular targets.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-[({4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-[({4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one include other thiazolopyrimidines and triazole-containing molecules. Examples include:

  • This compound analogs with different substituents.
  • Compounds with similar core structures but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

7-[[4-methyl-5-[1-(4-methylphenoxy)ethyl]-1,2,4-triazol-3-yl]sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S2/c1-12-4-6-15(7-5-12)26-13(2)17-21-22-19(23(17)3)28-11-14-10-16(25)24-8-9-27-18(24)20-14/h4-10,13H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBACYKKHINXQCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C)C2=NN=C(N2C)SCC3=CC(=O)N4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[({4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Reactant of Route 2
Reactant of Route 2
7-[({4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Reactant of Route 3
Reactant of Route 3
7-[({4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Reactant of Route 4
Reactant of Route 4
7-[({4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Reactant of Route 5
Reactant of Route 5
7-[({4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Reactant of Route 6
Reactant of Route 6
7-[({4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.